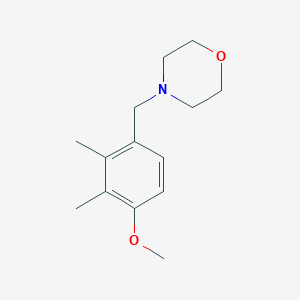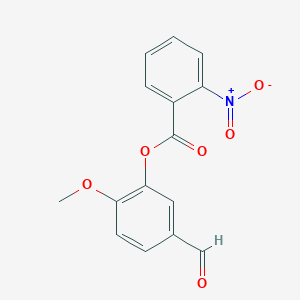
N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in B-cell malignancies and autoimmune diseases.
Wirkmechanismus
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by binding to the active site of BTK and preventing its phosphorylation, thereby inhibiting downstream signaling pathways that promote B-cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell survival and proliferation, N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to B-cell receptor stimulation. This suggests that N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide may have potential as a therapeutic agent in autoimmune diseases, where excessive cytokine production is a key feature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. However, like many small molecule inhibitors, N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the optimal dosing and administration schedule for N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in humans has not yet been established.
Zukünftige Richtungen
For research on N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide include clinical trials in patients with B-cell malignancies and autoimmune diseases, as well as further preclinical studies to optimize dosing and administration schedules. In addition, the development of more soluble analogs of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide may improve its efficacy and reduce the risk of toxicity. Finally, the potential use of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in combination with other targeted therapies, such as inhibitors of the PI3K-AKT-mTOR pathway, is an area of active investigation.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with methylsulfonyl chloride to form the corresponding sulfone. This is then reacted with piperazine to form the piperazinecarboxamide, which is subsequently treated with 4,5-dihydro-1H-imidazol-2-amine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit BTK signaling and induce apoptosis (programmed cell death) in B-cells.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-21-12-5-4-11(10-13(12)22-2)15-14(18)16-6-8-17(9-7-16)23(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPURITWOVAORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)

![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)
![ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B5844594.png)
![2,8,9-trimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5844601.png)


![4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5844618.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(4-chloro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5844635.png)

![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5844646.png)


